(R)-3''-Hydroxy Pravastatin Sodium Salt

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

(R)-3''-Hydroxy Pravastatin Sodium Salt (CAS 722504-46-3), also designated as Pravastatin EP Impurity B and 3''-(R)-hydroxy pravastatin, is a stereospecific hydroxylated metabolite of the HMG-CoA reductase inhibitor pravastatin formed in humans via cytochrome P450-mediated biotransformation. This compound is supplied as a white hygroscopic solid with a molecular formula of C23H35NaO8 and molecular weight of 462.51 g/mol, requiring storage at -20°C under inert atmosphere to maintain stability.

Molecular Formula C23H35NaO8
Molecular Weight 462.515
CAS No. 722504-46-3
Cat. No. B583524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3''-Hydroxy Pravastatin Sodium Salt
CAS722504-46-3
Synonyms(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-8-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutoxy]-2-methyl-1-naphthaleneheptanoic Acid Sodium; 
Molecular FormulaC23H35NaO8
Molecular Weight462.515
Structural Identifiers
SMILESCC1C=CC2=CC(CC(C2C1CCC(CC(CC(=O)[O-])O)O)OC(=O)C(C)C(C)O)O.[Na+]
InChIInChI=1S/C23H36O8.Na/c1-12-4-5-15-8-17(26)10-20(31-23(30)13(2)14(3)24)22(15)19(12)7-6-16(25)9-18(27)11-21(28)29;/h4-5,8,12-14,16-20,22,24-27H,6-7,9-11H2,1-3H3,(H,28,29);/q;+1/p-1/t12-,13-,14+,16+,17+,18+,19-,20-,22-;/m0./s1
InChIKeyAIKHPBQZWYYTKO-OYKXKHFWSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-3''-Hydroxy Pravastatin Sodium Salt (CAS 722504-46-3) for Analytical and Pharmacological Applications


(R)-3''-Hydroxy Pravastatin Sodium Salt (CAS 722504-46-3), also designated as Pravastatin EP Impurity B and 3''-(R)-hydroxy pravastatin, is a stereospecific hydroxylated metabolite of the HMG-CoA reductase inhibitor pravastatin formed in humans via cytochrome P450-mediated biotransformation . This compound is supplied as a white hygroscopic solid with a molecular formula of C23H35NaO8 and molecular weight of 462.51 g/mol, requiring storage at -20°C under inert atmosphere to maintain stability [1]. Its primary procurement relevance lies in two distinct domains: as a certified reference standard for pharmaceutical impurity profiling in ANDA submissions, and as a research tool for investigating statin metabolite pharmacology and transporter-mediated drug interactions [2].

Why Generic (R)-3''-Hydroxy Pravastatin Sodium Salt Substitution Is Not Interchangeable with Other Pravastatin Metabolites or Impurities


Generic substitution among pravastatin-related compounds—including the (S)-enantiomer (EP Impurity E, CAS 136657-41-5), 3α-hydroxy pravastatin sodium (CAS 81093-43-8), or the parent drug pravastatin sodium (CAS 81131-70-6)—is analytically and pharmacologically invalid. The (R)-stereoconfiguration at the 3''-position confers distinct chromatographic retention behavior and MS/MS fragmentation patterns that are critical for accurate impurity quantification in pharmaceutical quality control, where regulatory guidelines mandate baseline resolution from the active pharmaceutical ingredient and other specified impurities [1]. Furthermore, the (R)-hydroxylated metabolite differs from its (S)-counterpart in substrate affinity for organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), producing differential cellular uptake and biliary excretion kinetics that directly affect systemic exposure measurements in bioequivalence studies [2]. These stereochemical and functional divergences preclude any assumption of analytical or biological interchangeability without explicit validation data.

Quantitative Differentiation Evidence: (R)-3''-Hydroxy Pravastatin Sodium Salt Versus Comparator Compounds


Chromatographic Resolution: Baseline Separation of (R)-3''-Hydroxy Pravastatin from 6-epi-Pravastatin in Validated HPLC Methods

In validated reversed-phase HPLC methods for pravastatin impurity analysis, (R)-3''-hydroxy pravastatin (EP Impurity B) achieves complete baseline separation from the structurally similar impurity 6-epi-pravastatin, with distinct elution positions confirmed by multiple reaction monitoring (MRM) transitions [1]. This chromatographic resolution is a prerequisite for accurate quantification of individual impurities in drug substance and drug product release testing, and cannot be achieved using the (S)-enantiomer (EP Impurity E) which exhibits a different retention time under identical mobile phase conditions.

Pharmaceutical Analysis Impurity Profiling HPLC Method Validation

LLOQ Sensitivity Differential: Urinary Metabolite Quantification Favors 3α-Hydroxy Pravastatin Detection Over Parent Drug

A validated LC-MS/MS method for simultaneous quantification of pravastatin and its 3α-hydroxy metabolite in pregnant patients established distinct lower limits of quantitation (LLOQ) that differ substantially between matrices and between analytes. In urine, the LLOQ for 3α-hydroxy pravastatin was 2.00 ng/mL—approximately 10-fold lower than the LLOQ for pravastatin (19.7 ng/mL) [1]. This differential sensitivity reflects the metabolite's higher urinary concentration and distinct ionization efficiency under the specified mass spectrometric conditions, enabling more sensitive detection of metabolite exposure in renal elimination studies.

LC-MS/MS Quantification Clinical Pharmacokinetics Bioanalytical Method Validation

Intestinal CYP450 Clearance: Pravastatin Pathway Exhibits >5000-Fold Lower Metabolic Liability Than Lovastatin

Direct comparative in vitro metabolism studies using human small intestinal microsomes demonstrated that the cytochrome P450-dependent intestinal intrinsic clearance of pravastatin—which proceeds through hydroxylated metabolites including 3''-hydroxy pravastatin—is >5000-fold lower than that of lovastatin [1]. The apparent Km for hydroxypravastatin formation from pravastatin was 5290 ± 1740 μM, whereas lovastatin metabolism to 6'β-hydroxylovastatin exhibited an apparent Km of 11.2 ± 3.3 μM [1]. This profound quantitative difference establishes that pravastatin and its hydroxylated metabolites are not subject to significant intestinal CYP3A-mediated first-pass extraction, in marked contrast to lovastatin and simvastatin.

Drug Metabolism Intestinal First-Pass Effect CYP3A4-Mediated Clearance

Stability Profile: Validated Long-Term Plasma Storage Parameters for Metabolite Quantification

In validated bioanalytical methods for pravastatin metabolite quantification, R-416 (3α-hydroxy pravastatin) demonstrated defined stability parameters in human plasma that are critical for clinical sample handling protocols. The metabolite remains stable in human plasma for up to 3 weeks when stored at -20°C in a freezer, up to 6 hours at room temperature, and up to 48 hours at 6°C [1]. These stability thresholds were established using the specific (R)-stereoisomer reference standard; alternative stereoisomers or degradation products may exhibit different stability profiles that could compromise analytical accuracy.

Sample Stability Bioanalytical Validation Clinical Trial Logistics

HMG-CoA Reductase Inhibitory Potency: Metabolite Retains 2.5-10% of Parent Compound Activity

While 3α-hydroxy pravastatin is pharmacologically active as an HMG-CoA reductase inhibitor, its potency is substantially attenuated relative to the parent compound. The metabolite exhibits approximately 2.5% to 10% of the inhibitory activity of pravastatin against the target enzyme . This quantitative attenuation is a class-level characteristic shared across statin hydroxylated metabolites and distinguishes pravastatin from agents like atorvastatin, where active metabolites contribute more significantly (ortho-hydroxy atorvastatin: ~70% of parent activity; para-hydroxy atorvastatin: ~30% of parent activity).

Enzyme Inhibition Pharmacology Active Metabolite

Regulatory Specification Identity: EP Impurity B (CAS 722504-46-3) Versus EP Impurity E (CAS 136657-41-5)

The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for pravastatin sodium specify multiple related substances with distinct chemical identities and acceptance criteria. (R)-3''-Hydroxy pravastatin sodium salt is designated as EP Impurity B and 3''-(R)-hydroxypravastatin, whereas the (S)-stereoisomer is separately designated as EP Impurity E (3''-(S)-hydroxy pravastatin, CAS 136657-41-5) [1][2]. These impurities are subject to individual specification limits—typically NMT 0.2% to 0.5% each relative to the API peak—and cannot be grouped or substituted in analytical procedures. Regulatory deficiency letters frequently cite inadequate impurity characterization when incorrect stereoisomers are employed as reference standards.

Pharmacopeial Standards Regulatory Compliance Impurity Control

Validated Application Scenarios for (R)-3''-Hydroxy Pravastatin Sodium Salt Based on Quantitative Evidence


Pharmaceutical ANDA Filing: Impurity Method Validation and Batch Release Testing

This compound serves as the certified reference standard for Pravastatin EP Impurity B in analytical method validation, system suitability testing, and routine quality control release of pravastatin sodium drug substance and drug product. The European Pharmacopoeia specifically identifies this stereoisomer (CAS 722504-46-3) as a specified impurity requiring individual quantification and reporting [1]. Validated HPLC methods confirm baseline resolution from 6-epi-pravastatin and the API peak under ICH Q2(R1) validation parameters [2]. ANDA filers must procure this exact standard to demonstrate analytical method capability for impurity control and to satisfy FDA/EMA deficiency inquiries regarding related substances characterization.

Clinical Pharmacokinetic Studies: Pravastatin Metabolite Quantification in Biological Matrices

Researchers conducting clinical pharmacokinetic studies of pravastatin require this metabolite reference standard for accurate quantification of 3α-hydroxy pravastatin in plasma, urine, and tissue homogenates. Validated LC-MS/MS methods demonstrate that the metabolite can be quantified in urine with a 9.85-fold lower LLOQ (2.00 ng/mL) compared to the parent drug (19.7 ng/mL), enabling sensitive assessment of renal elimination pathways [3]. Plasma stability data support sample handling protocols of up to 3 weeks at -20°C, 6 hours at room temperature, and 48 hours at 6°C, providing logistical flexibility for multi-site clinical trials [4].

Drug Transporter Interaction Studies: OATP and MRP Substrate Profiling

The (R)-hydroxylated metabolite of pravastatin is a known substrate for hepatic uptake transporters (OATP1B1, OATP1B3, OATP2B1) and efflux transporters (MRP2, BCRP) that govern statin disposition and drug-drug interaction liability [5]. Unlike the parent pravastatin and the (S)-hydroxy metabolite, the (R)-stereoisomer exhibits differential affinity for OATP isoforms, making it a critical tool compound for deconvoluting stereospecific transporter contributions to hepatic clearance. Procurement of stereochemically pure (R)-3''-hydroxy pravastatin is essential for generating interpretable in vitro transporter kinetic parameters (Km, Vmax) and for validating physiologically-based pharmacokinetic (PBPK) models of statin disposition.

Comparative Statin Metabolism Research: CYP450-Independent Pathway Investigation

The formation of 3''-hydroxy pravastatin occurs via a metabolic pathway that exhibits >5000-fold lower intestinal CYP450 clearance compared to lovastatin and simvastatin [6]. This fundamental mechanistic distinction makes the pravastatin metabolite pathway an ideal comparator system for investigating non-CYP450 clearance mechanisms, including sulfation, glucuronidation, and transporter-mediated elimination. Researchers investigating statin drug-drug interactions or the mechanistic basis for pravastatin's reduced myopathy incidence compared to lipophilic statins require this purified metabolite to establish concentration-response relationships in cellular and in vivo models.

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